molecular formula C18H17N3O6 B11536238 1-Benzoyl-3-(methoxymethoxy)-2-(3-nitrophenyl)imidazolidin-4-one

1-Benzoyl-3-(methoxymethoxy)-2-(3-nitrophenyl)imidazolidin-4-one

Cat. No.: B11536238
M. Wt: 371.3 g/mol
InChI Key: KZFGNCVAZCRQRU-UHFFFAOYSA-N
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Description

Benzoyl-MNO , is a synthetic organic compound with an intriguing structure. Let’s break it down:

    Benzoyl: This group consists of a benzene ring with a carbonyl (C=O) functional group attached.

    MNO: Refers to the three substituents on the imidazolidin-4-one ring

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for Benzoyl-MNO, but one common approach involves cyclization of a precursor compound. Here’s a simplified route:

  • Synthesis of Precursor

    • Start with a suitable precursor containing the necessary functional groups (e.g., benzoyl chloride, methoxymethoxy aniline, and 3-nitrobenzaldehyde).
    • React these components to form the imidazolidin-4-one ring.
  • Benzoyl-MNO Formation

    • Cyclize the precursor under appropriate conditions (e.g., using acid catalysts or base-promoted cyclization).
    • Isolate and purify Benzoyl-MNO.

Industrial Production:

Industrial-scale production typically involves optimization of the synthetic route, scalability, and cost-effectiveness. Detailed industrial methods are proprietary, but they follow similar principles.

Chemical Reactions Analysis

Benzoyl-MNO participates in various chemical reactions:

    Oxidation: The benzoyl group can undergo oxidation to form benzoic acid.

    Reduction: Reduction of the nitrophenyl group yields an amino group.

    Substitution: The methoxymethoxy group can be replaced by other nucleophiles.

    Major Products: These reactions lead to derivatives such as substituted imidazolidin-4-ones and related compounds.

Scientific Research Applications

Benzoyl-MNO finds applications in diverse fields:

    Medicine: Investigated for potential antitumor and anti-inflammatory properties.

    Chemistry: Used as a building block for designing novel molecules.

    Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism remains an active area of research. its effects likely involve interactions with cellular targets, signaling pathways, or enzymatic processes.

Comparison with Similar Compounds

Benzoyl-MNO’s uniqueness lies in its specific combination of substituents. Similar compounds include other imidazolidin-4-ones, benzoyl derivatives, and nitrophenyl-substituted compounds.

Properties

Molecular Formula

C18H17N3O6

Molecular Weight

371.3 g/mol

IUPAC Name

1-benzoyl-3-(methoxymethoxy)-2-(3-nitrophenyl)imidazolidin-4-one

InChI

InChI=1S/C18H17N3O6/c1-26-12-27-20-16(22)11-19(18(23)13-6-3-2-4-7-13)17(20)14-8-5-9-15(10-14)21(24)25/h2-10,17H,11-12H2,1H3

InChI Key

KZFGNCVAZCRQRU-UHFFFAOYSA-N

Canonical SMILES

COCON1C(N(CC1=O)C(=O)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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